![molecular formula C23H16N2O5S B7496132 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. In
Wirkmechanismus
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione inhibits the activity of the transient receptor potential melastatin 7 (TRPM7) ion channel, which is involved in various cellular processes, including cell proliferation, migration, and survival. TRPM7 is overexpressed in various types of cancer cells and is involved in the pathogenesis of various inflammatory and neurological disorders. By inhibiting TRPM7, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione can modulate various cellular processes and provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has been shown to modulate various biochemical and physiological processes, including cell proliferation, migration, survival, and inflammation. In cancer cells, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione inhibits cell proliferation and induces apoptosis, which leads to the inhibition of tumor growth and metastasis. In inflammatory cells, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione reduces the production of inflammatory cytokines and chemokines, which leads to the attenuation of inflammation. In neurons, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione improves the survival and function of neurons, which leads to the improvement of neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has several advantages for lab experiments, including its small size, high potency, and specificity for TRPM7. However, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione also has some limitations, including its short half-life, low solubility, and potential off-target effects. These limitations can be overcome by using modified versions of 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione or by using alternative TRPM7 inhibitors.
Zukünftige Richtungen
There are several future directions for 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione research, including the development of modified versions of 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione with improved pharmacokinetic properties, the identification of novel TRPM7 inhibitors, the exploration of 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione in combination with other therapeutic agents, and the investigation of 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione in various disease models. These future directions can provide valuable insights into the therapeutic potential of 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione and its role in various diseases.
Synthesemethoden
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione can be synthesized by a multi-step process, starting with the reaction of 5-ethylsulfonyl-2-aminobenzoic acid with thionyl chloride to form 5-ethylsulfonyl-2-chlorobenzoic acid. This intermediate is then reacted with 2-aminobenzoic acid to form 1,3-benzoxazole-2-carboxylic acid, which is further reacted with 9,10-anthracenedione to yield 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione.
Wissenschaftliche Forschungsanwendungen
1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorder research, 1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione has been shown to improve the survival and function of neurons in various models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-2-31(28,29)13-10-11-19-18(12-13)25-23(30-19)24-17-9-5-8-16-20(17)22(27)15-7-4-3-6-14(15)21(16)26/h3-12H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQAWKCRSTYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)
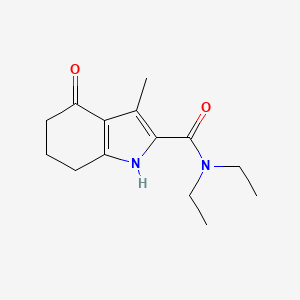
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
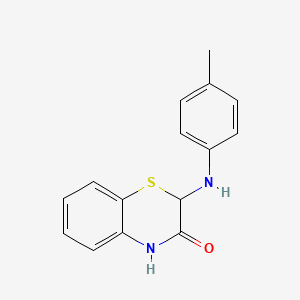
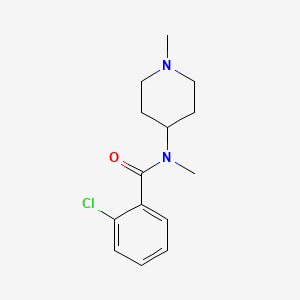
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)

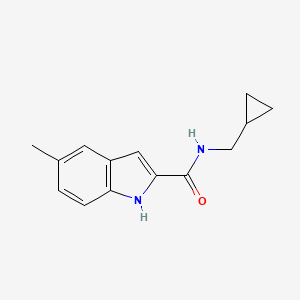
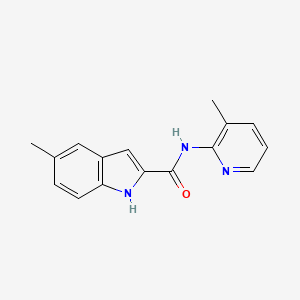
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496101.png)
![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)
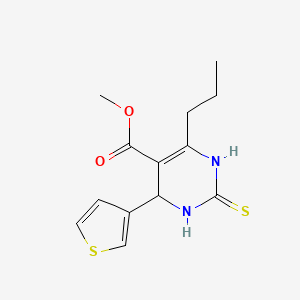
![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)